(1-cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine
CAS No.:
Cat. No.: VC18166463
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19N3 |
|---|---|
| Molecular Weight | 193.29 g/mol |
| IUPAC Name | (1-cyclohexyl-3-methylpyrazol-4-yl)methanamine |
| Standard InChI | InChI=1S/C11H19N3/c1-9-10(7-12)8-14(13-9)11-5-3-2-4-6-11/h8,11H,2-7,12H2,1H3 |
| Standard InChI Key | PTOWQEAWVQMYCB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1CN)C2CCCCC2 |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The compound’s core structure consists of a pyrazole ring substituted with a cyclohexyl group, methyl group, and methanamine side chain. The IUPAC name, (1-cyclohexyl-3-methylpyrazol-4-yl)methanamine, reflects its substitution pattern . The SMILES notation provides a linear representation of its atomic connectivity, while the InChIKey uniquely identifies its stereochemical features .
The cyclohexyl group introduces significant lipophilicity (), enhancing membrane permeability . The methanamine moiety contributes to hydrogen bonding potential, as evidenced by a hydrogen bond donor count of 1 and acceptor count of 2 .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 193.29 g/mol | |
| Topological Polar Surface Area | 43.8 Ų | |
| Hydrogen Bond Donors | 1 |
Computed Physicochemical Properties
PubChem’s computational analyses reveal critical properties influencing bioavailability and reactivity. The compound’s rotatable bond count of 2 suggests moderate flexibility, while a heavy atom count of 14 indicates moderate molecular complexity. Its monoisotopic mass (193.157897619 Da) and exact mass align closely, confirming purity in theoretical calculations .
Synthesis and Industrial Production
Synthetic Pathways
(1-Cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine is synthesized through multi-step reactions involving cyclohexylamine, methyl acetoacetate, and hydrazine derivatives. A representative pathway includes:
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Cyclohexylation: Reaction of cyclohexylamine with a halogenated precursor to form the 1-cyclohexylpyrazole intermediate.
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Methylation: Introduction of the methyl group at the 3-position using methyl iodide under basic conditions.
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Amination: Functionalization of the 4-position via reductive amination or nucleophilic substitution.
Industrial-scale production employs continuous flow reactors to optimize yield (typically >75%) and purity (>95%). Advanced purification techniques such as column chromatography and recrystallization are critical for removing byproducts like unreacted cyclohexylamine.
Industrial Manufacturing Techniques
VulcanChem reports the use of high-throughput screening to identify optimal catalysts, such as palladium on carbon, for hydrogenation steps. Process analytical technology (PAT) monitors reaction kinetics in real-time, ensuring consistent quality.
Table 2: Synthetic Parameters
| Parameter | Condition | Outcome |
|---|---|---|
| Reaction Temperature | 80–120°C | 85% Yield |
| Catalyst | Pd/C (5 wt%) | 92% Conversion |
| Purification Method | Silica Gel Chromatography | >95% Purity |
Applications in Pharmaceutical Research
The compound serves as a scaffold for developing kinase inhibitors and GPCR modulators. Structural analogs with fluorinated cyclohexyl groups demonstrate enhanced blood-brain barrier penetration, indicating potential CNS applications.
Future Directions and Research Opportunities
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Derivative Synthesis: Introducing sulfonamide or carboxylate groups to improve solubility.
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In Vivo Toxicology: Assessing chronic toxicity in mammalian models.
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Computational Optimization: Machine learning models to predict ADMET properties.
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